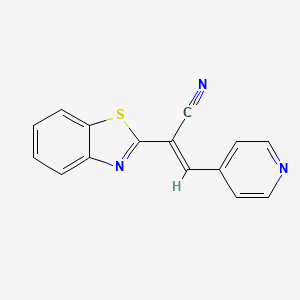
(2E)-2-(1,3-苯并噻唑-2-基)-3-吡啶-4-基丙烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile is an organic compound that features a benzothiazole ring and a pyridine ring connected by an acrylonitrile group
科学研究应用
(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors or as a building block for advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
作用机制
Target of Action
The primary target of the compound (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile, also known as (E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile, is N-Myristoyltransferase (NMT) . NMT is a new target for the development of novel antifungal agents .
Mode of Action
The compound acts as a highly potent NMT inhibitor . By inhibiting NMT, it disrupts the function of this enzyme, leading to fungicidal activity .
Biochemical Pathways
The inhibition of NMT affects the biochemical pathways related to fungal growth and survival
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile typically involves the condensation of 2-aminobenzothiazole with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms.
相似化合物的比较
Similar Compounds
(2E)-3-(1,3-Benzothiazol-2-yl)acrylic acid: This compound shares the benzothiazole ring but differs in the presence of an acrylic acid group instead of the pyridine ring and nitrile group.
2-Aminobenzothiazole: This simpler compound contains the benzothiazole ring and an amino group, lacking the acrylonitrile and pyridine components.
Uniqueness
(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile is unique due to its combination of the benzothiazole and pyridine rings connected by an acrylonitrile group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-10-12(9-11-5-7-17-8-6-11)15-18-13-3-1-2-4-14(13)19-15/h1-9H/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXZLKYKVRYTIB-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=NC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=NC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














